1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its complex structure, which includes benzyl, methyl, and morpholinyl groups attached to a purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and morpholine. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions may be conducted at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting biochemical pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine (Theophylline): A purine derivative with bronchodilator properties.
1,7-Dimethylxanthine (Paraxanthine): A metabolite of caffeine with stimulant effects.
8-Morpholinyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with potential pharmacological activities.
Uniqueness
1,7-DIBENZYL-3-METHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
1,7-dibenzyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-26-21-20(22(30)29(24(26)31)17-19-10-6-3-7-11-19)28(16-18-8-4-2-5-9-18)23(25-21)27-12-14-32-15-13-27/h2-11H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFTZYLLSFYPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCOCC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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